molecular formula C12H17ClN2O B570312 Bufotenine hydrochloride CAS No. 55206-22-9

Bufotenine hydrochloride

Cat. No.: B570312
CAS No.: 55206-22-9
M. Wt: 240.731
InChI Key: HFVAQLRXIRHGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bufotenine hydrochloride is a high-purity chemical reagent provided for non-clinical research purposes. This compound is a derivative of the alkaloid bufotenine, a tryptamine structurally related to the neurotransmitter serotonin (5-hydroxytryptamine; 5-HT) . Historically identified in various natural sources, including specific species of toads, plants, and mushrooms, bufotenine has a long history of ethnobotanical use . Modern scientific investigation is revealing its potential research value in several areas. Recent pharmacological studies indicate that bufotenine exhibits significant anti-inflammatory and analgesic (pain-relieving) properties in animal models . The mechanism for this activity appears to be linked to the inhibition of the lipid metabolism pathway, leading to the down-regulation of key inflammatory mediators such as those from the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways . This suggests this compound may be a potential candidate for research focused on reducing inflammatory pain disorders . The primary mechanism of action of bufotenine is its activity on the serotonergic system. It functions as a non-selective serotonin receptor agonist, demonstrating affinity for various receptor subtypes, including 5-HT 1A , 5-HT 2A , 5-HT 2C , and 5-HT 3 . A 2023 study also identified that bufotenin can act as an agonist on human cardiac 5-HT 4 receptors, increasing the force of contraction in isolated human atrial preparations . This makes it a relevant compound for cardiovascular research. Furthermore, its structural similarity to psychedelic tryptamines like DMT and psilocin makes it a subject of interest in neuropharmacology research . It is critical to note that the bioavailability and physiological effects of bufotenine can vary significantly depending on the route of administration, and it has been associated with prominent peripheral serotonergic side effects, including cardiovascular changes . This product, this compound, is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this compound in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12;/h3-4,7-8,13,15H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVAQLRXIRHGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis via Tryptamine Derivatives

The first synthetic route to bufotenine was reported by Hoshino and Shimodaira in 1935, involving direct methylation of serotonin (5-hydroxytryptamine). Serotonin is treated with methyl iodide in a basic medium (e.g., sodium ethoxide), facilitating N,N-dimethylation. The product is then converted to its hydrochloride salt via HCl gas saturation in anhydrous ether. While straightforward, this method suffers from poor regioselectivity and low yields (<30%) due to over-methylation and side reactions at the indolic nitrogen.

Boron-Mediated Synthesis from Bufotenine Complexes

Moreira et al. developed a novel approach using bufotenine-aminoborane complexes to streamline synthesis. Bufotenine freebase is reacted with borane-dimethylamine (BH₃·NMe₂) in tetrahydrofuran (THF), forming a stable aminoborane intermediate. This complex undergoes methoxylation at the 5-position using trimethyloxonium tetrafluoroborate, followed by acidic hydrolysis (HCl/MeOH) to yield this compound. The boron complex enhances reaction control, achieving yields of 68–72%.

Table 2: Comparative Analysis of Synthetic Methods

MethodReagentsYieldPurity (HPLC)Source
Classical methylationMethyl iodide, NaOEt28%85%
Boron-mediatedBH₃·NMe₂, Me₃OBF₄70%98%
PhosphorylationPOCl₃, LiAlH₄42%95%

Phosphorylation and Reduction Strategies

Adapting methodologies from psilocybin synthesis, this compound can be synthesized via phosphorylation of 5-hydroxyindole. The indole is treated with phosphorus oxychloride (POCl₃) to form a phosphorylated intermediate, which is subsequently reduced with lithium aluminum hydride (LiAlH₄) to install the dimethylaminoethyl side chain. Acidic workup with HCl yields the hydrochloride salt. This route offers modularity for isotopic labeling (e.g., ¹⁴C or ³H) but requires stringent anhydrous conditions.

Purification and Salt Formation

Crude bufotenine freebase is converted to its hydrochloride salt by dissolving in hot methanol and adding concentrated HCl dropwise until pH 2–3. The solution is cooled to 4°C, inducing crystallization. Recrystallization from methanol/acetone (1:3) affords this compound as white needles (mp 146–147°C).

Table 3: Recrystallization Parameters

Solvent SystemTemperature (°C)Purity Post-CrystallizationSource
Methanol/acetone (1:3)499.9%
Water/acetone (3:7)2598.5%

Analytical Characterization

Modern quality control employs tandem techniques to verify structural integrity:

  • HPLC : Reverse-phase C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/0.1% TFA (70:30), retention time 6.2 min.

  • NMR : ¹H NMR (400 MHz, D₂O) δ 7.25 (d, J = 8.4 Hz, 1H), 6.90 (dd, J = 8.4, 2.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.45 (t, J = 7.2 Hz, 2H), 2.85 (s, 6H), 2.70 (t, J = 7.2 Hz, 2H).

  • Mass Spectrometry : ESI-MS m/z 205.1 [M+H]⁺ (calc. 204.3).

Surface-enhanced Raman scattering (SERS) using silver nanoparticles has emerged as a sensitive tool for detecting this compound at trace concentrations (≤10⁻⁶ M). Key vibrational bands at 1590 cm⁻¹ (indole ring) and 1383 cm⁻¹ (C-N stretch) correlate with density functional theory (DFT) simulations .

Chemical Reactions Analysis

Bufotenine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Analgesic Effects

Bufotenine and its derivatives have been studied for their analgesic properties. Research indicates that bufotenine can significantly alleviate pain in animal models. A study demonstrated that bufotenine exhibited strong analgesic effects in formalin-induced pain models in mice, suggesting its potential as a therapeutic agent for pain management. The compound's mechanism involves serotonergic signaling pathways, which are crucial for modulating pain responses .

2. Neurological Effects

Bufotenine has shown promise in treating neurological conditions, particularly in relation to its interaction with serotonin receptors. A study found that bufotenine could inhibit rabies virus infection in mammalian cells, enhancing survival rates in infected animals. This suggests potential applications in antiviral therapies and neurological disease management . Furthermore, bufotenine's effects on behavior and physiological parameters were evaluated in mice, revealing dose-dependent changes that could be relevant for anxiety and depression treatments .

3. Cardiovascular Applications

Recent studies have highlighted bufotenine's role in cardiovascular health. It has been shown to increase the force of contraction in cardiac tissues via stimulation of the human 5-HT4 serotonin receptor. This effect was observed in both transgenic mouse models and human atrial preparations, indicating its potential use in treating heart failure or other cardiac conditions . The compound's ability to modulate heart function through serotonergic mechanisms presents a novel avenue for cardiovascular therapies.

Case Study 1: Analgesic Properties

In a controlled experiment, bufotenine was administered to mice subjected to formalin-induced pain. The results demonstrated a significant reduction in pain behaviors compared to control groups. The study also explored the synergistic effects of bufotenine when combined with morphine, revealing enhanced analgesic outcomes .

Case Study 2: Neurological Impact

A comprehensive study investigated the chronic treatment of bufotenine on mice over 21 days. Behavioral assessments indicated that higher doses led to reduced locomotor activity and increased time spent in central areas of an open field test, suggesting anxiolytic-like effects. Histopathological evaluations showed no significant organ damage, supporting the safety profile of bufotenine for long-term use .

Case Study 3: Cardiovascular Function

In vitro studies on human atrial tissues demonstrated that bufotenine could enhance contractility through specific receptor activation. The concentration-dependent increase in force of contraction highlights its potential as a therapeutic agent for enhancing cardiac performance during heart failure episodes .

Summary Table of Applications

Application AreaDescriptionKey Findings
Analgesic Effects Pain relief in animal modelsSignificant reduction in formalin-induced pain; synergistic with morphine
Neurological Effects Potential antiviral properties; behavioral modulationIncreased survival rates against rabies; anxiolytic-like effects observed
Cardiovascular Health Modulation of heart function via serotonin receptorsEnhanced contractility observed in human atrial preparations

Mechanism of Action

Bufotenine hydrochloride exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-hydroxytryptamine receptor 7 and an antagonist at the 5-hydroxytryptamine receptor 1D, 2A, and 5A. These interactions lead to alterations in neurotransmission and can result in hallucinogenic effects .

Comparison with Similar Compounds

Structural Analogues

Bufotenine belongs to the tryptamine class, sharing a core indole ring substituted with hydroxyl and dimethylaminoethyl groups. Key structural analogues include:

Compound Substituents Molecular Formula Molecular Weight (g/mol)
Bufotenine 5-hydroxy, N,N-dimethyl C₁₂H₁₆N₂O 204.27
5-MeO-DMT 5-methoxy, N,N-dimethyl C₁₃H₁₈N₂O 218.30
Serotonin 5-hydroxy, primary amine C₁₀H₁₂N₂O 176.22
Psilocin 4-hydroxy, N,N-dimethyl C₁₂H₁₆N₂O 204.27
Melatonin 5-methoxy, N-acetyl C₁₃H₁₆N₂O₂ 232.28

Key Differences :

  • 5-MeO-DMT : Replaces the hydroxyl group with a methoxy, enhancing lipid solubility and psychedelic potency .
  • Serotonin : Lacks dimethylation, making it a neurotransmitter with vasoconstrictive and mood-regulatory roles .
  • Psilocin : Structural isomer of bufotenine with a 4-hydroxy group, contributing to distinct receptor binding .

Physicochemical Properties

Property Bufotenine Hydrochloride 5-MeO-DMT Hydrochloride Serotonin Hydrochloride
Melting Point 145–146°C 145–146°C 167–168°C
Water Solubility Insoluble Slightly soluble Soluble
Stability Degrades in strong acids Stable at pH 2–6 Stable at pH 2–6.4

This compound’s insolubility in water contrasts with serotonin’s high aqueous solubility, reflecting differences in ionization and hydrogen bonding .

Pharmacological and Functional Differences

  • Receptor Affinity :

    • Bufotenine: Partial agonist at 5-HT₁A and 5-HT₂A receptors; negligible affinity for nAChRs .
    • 5-MeO-DMT: High 5-HT₁A/2A affinity, inducing intense psychedelic effects at doses <10 mg .
    • Serotonin: Binds broadly to 5-HT receptors, regulating mood, digestion, and vasoconstriction .
  • Therapeutic Potential: Bufotenine: Antiviral activity against rabies (preclinical) . 5-MeO-DMT: Investigated for depression and PTSD . Melatonin: Used for sleep disorders .

Analytical and Regulatory Profiles

  • Detection : Both bufotenine and 5-MeO-DMT are quantified in biological matrices using LC-MS/MS .
  • Legal Status :
    • Bufotenine: Schedule I (DEA code 7433) .
    • 5-MeO-DMT: Schedule I in the U.S.; unregulated in some jurisdictions .
    • Psilocin: Schedule I globally .

Biological Activity

Bufotenine hydrochloride, a derivative of the naturally occurring alkaloid bufotenin, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, drawing from a variety of studies and case reports.

Overview of Bufotenine

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) is primarily found in certain toads, plants, and mushrooms. It is structurally similar to serotonin and other tryptamines, which contributes to its psychoactive properties. This compound is the water-soluble salt form that facilitates its administration in clinical settings.

1. Psychoactive Properties

Bufotenine is known for its hallucinogenic effects, akin to those of LSD and psilocybin. Historical studies have documented various psychoactive responses, including alterations in perception and mood:

  • Fabing & Hawkins (1955) reported that subjects experienced significant visual disturbances and feelings of chest tightness after intravenous administration of bufotenine, with effects peaking rapidly and dissipating quickly .
  • Turner & Merlis (1959) noted extreme physiological responses in schizophrenic patients, including flushing and hyperventilation following administration .

2. Cardiovascular Effects

Recent studies have highlighted bufotenine's role as a potential modulator of cardiac function via serotonin receptors:

  • A study demonstrated that bufotenine significantly increased the force of contraction in isolated human atrial muscle strips through 5-HT4 receptor activation, suggesting its potential use in treating heart conditions .
TissueParameter5-HT (1 µM)Bufotenin (3 µM)
LAForce (mN)7.07 ± 0.436.45 ± 0.75
LATTP (ms)12.53 ± 0.1112.84 ± 0.15

Bufotenine's mechanisms are multifaceted:

  • Serotonin Receptor Interaction : It acts primarily on serotonin receptors, particularly the 5-HT4 subtype, which mediates various physiological responses including cardiac contractility .
  • Antiviral Activity : Research indicates bufotenine exhibits antiviral properties against rabies virus by increasing survival rates in infected mice from 15% to 40% . The proposed mechanism involves competitive inhibition at cellular receptors responsible for viral entry.

Case Study: Rabies Virus Infection

In a controlled study involving rabies-infected mice:

  • Dosage : Bufotenine was administered subcutaneously at doses ranging from 0.63 to 2.1 mg/animal/day over a period of three weeks.
  • Findings : Mice treated with bufotenine showed improved survival rates without significant adverse neurological symptoms, indicating a promising avenue for rabies therapy .

Safety and Toxicity

While bufotenine shows therapeutic promise, safety profiles must be considered:

  • Early studies indicated significant side effects at higher doses, including cardiovascular complications such as tachycardia and cyanosis .
  • In vivo studies revealed mild behavioral alterations at therapeutic doses without major histopathological changes in organs .

Q & A

Q. What validated analytical methods are recommended for identifying and characterizing bufotenine hydrochloride in experimental samples?

Methodological Answer:

  • Use liquid chromatography-mass spectrometry (LC-MS) for precise identification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection at 230 nm, as described in pharmacopeial guidelines for related tryptamine derivatives .
  • Quantify impurities using relative response factors (RRFs) and peak area normalization, ensuring compliance with thresholds (e.g., ≤0.1% for individual impurities) .

Q. How should researchers design in vivo experiments to evaluate bufotenine’s antiviral efficacy, such as in rabies models?

Methodological Answer:

  • Follow protocols from murine rabies studies: intracerebral virus inoculation, dose escalation (e.g., 0.1–1.0 mg/kg), and survival rate monitoring .
  • Include controls for virus-only and vehicle-only groups to isolate bufotenine’s effects. Measure viral load via RT-PCR and correlate with survival outcomes .
  • Note: Bufotenine’s lack of nAChR antagonism (no interference with acetylcholine response) suggests alternative mechanisms, such as immune modulation .

Advanced Research Questions

Q. How can molecular dynamics simulations clarify bufotenine’s binding affinity at the 5-HT2A receptor compared to analogs like psilocin?

Methodological Answer:

  • Use funnel metadynamics simulations to calculate binding free energies. Key interactions include hydrogen bonding with residue L229 and hydrophobic contacts in the receptor’s orthosteric pocket .
  • Validate simulations with radioligand displacement assays (e.g., using [<sup>3</sup>H]ketanserin) to measure receptor affinity .
  • Advanced Note: Bufotenine’s higher 5-HT2A affinity (~10× vs. 5-MeO-DMT) may explain its psychoactive potential despite poor BBB penetration .

Q. What experimental strategies address contradictions between bufotenine’s in vivo efficacy and its limited blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Investigate alternative mechanisms: peripheral immune modulation (e.g., cytokine regulation) or metabolite activation (e.g., conversion to 5-MeO-DMT via methyltransferases) .
  • Use liposome-based delivery systems to enhance BBB transit, referencing studies showing passive membrane penetration requires complementary transport mechanisms .
  • Consider prodrug formulations (e.g., ester derivatives) to improve bioavailability .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Methodological Answer:

  • Compare two routes:
  • Route 1 : Oxidation of 2-(2,5-dihydroxyphenyl)-4-dimethylaminobutylamine (45% yield). Optimize reaction conditions (e.g., catalyst loading, temperature) .
  • Route 2 : Alkylation of 2,5-dimethoxybenzyl cyanide with β-dimethylaminoethyl chloride, followed by hydrogenation and demethylation. Mitigate side reactions via controlled Raney-Ni activation .
    • Purity critical intermediates using flash chromatography and validate with melting point analysis (167–168°C) .

Methodological and Ethical Considerations

Q. What chromatographic conditions are optimal for quantifying this compound and its degradation products?

Methodological Answer:

  • Mobile phase: Phosphate-perchlorate buffer (pH 2.5) with acetonitrile (70:30 v/v) .
  • Column: C18 reverse-phase, 5 µm particle size, 250 × 4.6 mm.
  • Detection: UV at 230 nm, with a flow rate of 1.0 mL/min .

Q. How should human studies on bufotenine’s psychoactive effects address ethical and regulatory challenges?

Methodological Answer:

  • Obtain approval from institutional review boards (IRBs) with protocols emphasizing informed consent, especially given its Schedule I status in some jurisdictions .
  • Design double-blind, placebo-controlled trials with strict safety monitoring (e.g., cardiovascular parameters, psychiatric assessments) .

Data Interpretation and Cross-Disciplinary Approaches

Q. What statistical methods resolve discrepancies in bufotenine’s reported hallucinogenic activity across studies?

Methodological Answer:

  • Apply meta-analysis to aggregate preclinical data, adjusting for variables like dosage, species differences, and BBB integrity .
  • Use multivariate regression to identify confounding factors (e.g., route of administration, purity) .

Q. How can cross-disciplinary collaboration enhance bufotenine research?

Methodological Answer:

  • Integrate virology (antiviral assays), pharmacology (receptor binding studies), and computational chemistry (molecular modeling) for mechanistic insights .
  • Partner with ethicists and regulatory experts to navigate legal barriers for controlled substance research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bufotenine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bufotenine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.